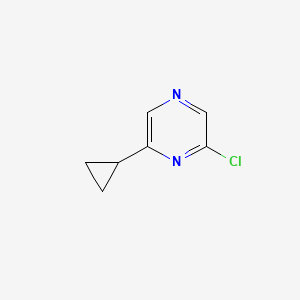

2-Chloro-6-cyclopropylpyrazine

Descripción

2-Chloro-6-cyclopropylpyrazine (CAS: 1209457-99-7) is a substituted pyrazine derivative with the molecular formula C₇H₇ClN₂. It features a chlorine atom at the 2-position and a cyclopropyl group at the 6-position of the pyrazine ring. This compound is stored at 2–8°C under nitrogen to ensure stability, indicating sensitivity to environmental degradation .

Propiedades

IUPAC Name |

2-chloro-6-cyclopropylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKSCRVEBJUBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734831 | |

| Record name | 2-Chloro-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209457-99-7 | |

| Record name | 2-Chloro-6-cyclopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium phosphate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-6-cyclopropylpyrazine derivative.

Aplicaciones Científicas De Investigación

2-Chloro-6-cyclopropylpyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-cyclopropylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2-chloro-6-cyclopropylpyrazine and related pyrazine derivatives:

Key Observations:

Substituent Position: The positional isomer 2-chloro-5-cyclopropylpyrazine (CAS: 1244761-68-9) shares the same molecular formula but differs in the cyclopropyl group’s placement. This minor structural variation can significantly alter reactivity and biological activity . Pyrazine derivatives with substituents at the 2- and 6-positions (e.g., this compound) often exhibit enhanced steric and electronic effects compared to other positional isomers.

Functional Group Impact: Electron-withdrawing groups (e.g., Cl, COCl) increase electrophilicity, making compounds like 6-chloropyrazine-2-carbonyl chloride highly reactive in nucleophilic acyl substitution reactions . Electron-donating groups (e.g., OCH₃, N(CH₃)₂) enhance the pyrazine ring’s basicity. For example, 2-chloro-6-(dimethylamino)pyrazine is synthesized via nucleophilic substitution of 2,6-dichloropyrazine with dimethylamine .

Bulkier substituents like isopropyl (in 2-isopropyl-6-methoxypyrazine) reduce solubility but may enhance binding specificity in flavor compounds .

Physicochemical Property Comparisons

- Solubility : The moderate solubility of this compound contrasts with highly reactive derivatives like 6-chloropyrazine-2-carbonyl chloride, which may hydrolyze in aqueous environments .

- Stability: The cyclopropyl derivative’s requirement for cold storage under nitrogen highlights its sensitivity compared to stable, non-reactive analogs like 2-isopropyl-6-methoxypyrazine .

Actividad Biológica

2-Chloro-6-cyclopropylpyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted with a chlorine atom and a cyclopropyl group. The presence of these substituents influences its pharmacological properties, particularly its interaction with biological targets.

The biological activity of this compound is primarily associated with its role as an inhibitor of Toll-like receptors (TLRs), specifically TLR7 and TLR9. These receptors are pivotal in mediating immune responses to pathogens and are implicated in various inflammatory and autoimmune disorders.

Inhibition of TLRs

- TLR Signaling Pathway : TLRs activate downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and type I interferons. The inhibition of TLR7 and TLR9 by this compound may reduce the inflammatory response associated with autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have reported that related pyrazine derivatives can suppress COX-2 activity, which is crucial in the inflammatory response:

| Compound | IC50 (μmol) | Comparison |

|---|---|---|

| This compound | Not explicitly stated | Related compounds show IC50 values comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol) |

| Celecoxib | 0.04 ± 0.01 | Standard for comparison |

These findings suggest that this compound could be a promising candidate for further development as an anti-inflammatory agent .

Case Studies

Several studies have explored the efficacy of compounds structurally related to this compound in clinical settings:

- Rheumatoid Arthritis : A study demonstrated that compounds inhibiting TLR7/9 pathways significantly reduced disease severity in animal models of rheumatoid arthritis, suggesting therapeutic potential for this compound .

- Systemic Lupus Erythematosus (SLE) : In a preclinical model, administration of TLR inhibitors led to decreased levels of anti-dsDNA antibodies, a hallmark of SLE activity. This points towards the potential utility of this compound in managing SLE .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The chlorinated pyrazine core is essential for binding affinity to TLRs, while the cyclopropyl group may enhance lipophilicity and cellular permeability:

| Structural Feature | Role in Activity |

|---|---|

| Chlorine Substituent | Enhances binding to TLRs |

| Cyclopropyl Group | Improves pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.